N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide
Description
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the azabicyclo[2.1.1]hexane family, which is known for its structural rigidity and unique three-dimensional shape. These properties make it a valuable scaffold in medicinal chemistry and drug design.
Properties
IUPAC Name |
N-cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-9(12-8-2-1-3-8)10-4-7(5-10)6-11-10/h7-8,11H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWXSIYCOZVEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C23CC(C2)CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction follows a polar-radical-polar relay strategy, where the key step is a photocatalytic atom-transfer-radical-addition (ATRA) reaction . Another method involves the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azabicyclo[2.1.1]hexane scaffold.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural rigidity makes it useful in studying protein-ligand interactions.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar rigid structure but lack the nitrogen atom present in azabicyclo[2.1.1]hexanes.
Azabicyclo[1.1.0]butanes: These are smaller, more strained analogs that can be used as precursors in the synthesis of azabicyclo[2.1.1]hexanes.
Uniqueness
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide is unique due to its combination of a cyclobutyl group and an azabicyclo[2.1.1]hexane scaffold. This combination provides a distinct three-dimensional shape and electronic properties, making it a valuable scaffold in drug design and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
